molecular formula C7H13Cl2F2N B13691671 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride

1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride

Cat. No.: B13691671
M. Wt: 220.08 g/mol
InChI Key: LRZADSZHBHRKRY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyrrolidine ring substituted with a 3-chloropropyl group and two fluorine atoms

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloropropylamine with a difluorinated pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.

    Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride: This compound has a similar structure but includes a piperazine ring.

    1-(3-Chlorophenyl)piperazine: Another related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13Cl2F2N

Molecular Weight

220.08 g/mol

IUPAC Name

1-(3-chloropropyl)-3,3-difluoropyrrolidine;hydrochloride

InChI

InChI=1S/C7H12ClF2N.ClH/c8-3-1-4-11-5-2-7(9,10)6-11;/h1-6H2;1H

InChI Key

LRZADSZHBHRKRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CCCCl.Cl

Origin of Product

United States

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